molecular formula C22H24N6O2S2 B12838401 5,5'-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine)

5,5'-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine)

Cat. No.: B12838401
M. Wt: 468.6 g/mol
InChI Key: GBYNZTPAERUJGY-UHFFFAOYSA-N
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Description

5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) is a complex organic compound characterized by the presence of disulfide bonds and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) typically involves the reaction of 4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine with a disulfide-forming reagent. One common method includes the use of thiol-disulfide exchange reactions under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) undergoes various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The imidazole rings can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: DTT or TCEP in aqueous or organic solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfonic acids and other oxidized sulfur species.

    Reduction: Thiols and related reduced sulfur compounds.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) involves the interaction with specific molecular targets, such as enzymes or receptors. The disulfide bonds can undergo redox reactions, altering the activity of target proteins. The imidazole rings can also participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5,5’-Disulfanediylbis(2-nitrobenzoic acid): Known for its use in Ellman’s reagent for detecting thiols.

    5,5’-Disulfanediylbis(1,3,4-thiadiazole-2-thiol): Exhibits antimicrobial and antioxidant properties.

Uniqueness

5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) is unique due to the presence of both disulfide bonds and imidazole rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C22H24N6O2S2

Molecular Weight

468.6 g/mol

IUPAC Name

5-[[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]disulfanyl]-4-(4-methoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C22H24N6O2S2/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14/h5-12H,1-4H3,(H2,23,25)(H2,24,26)

InChI Key

GBYNZTPAERUJGY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC

Origin of Product

United States

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